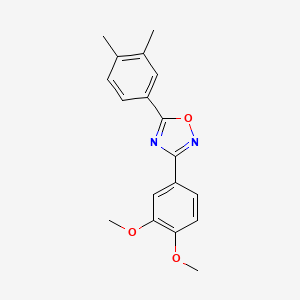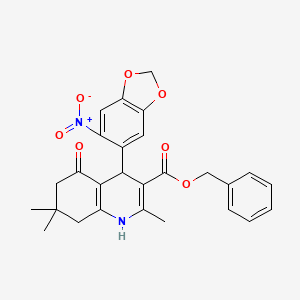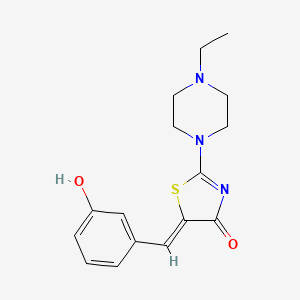
3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction between 3,4-dimethoxybenzohydrazide and 3,4-dimethylbenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the oxadiazole ring.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) can introduce new functional groups.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid and 3,4-dimethylbenzoic acid.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
科学研究应用
Chemistry
In chemistry, 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool in bioconjugation and labeling studies.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. The oxadiazole ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and agrochemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for high-performance materials.
作用机制
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups can influence its binding affinity and specificity, leading to selective interactions with molecular targets.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the dimethylphenyl group, leading to different chemical properties.
5-(3,4-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group, affecting its reactivity and applications.
3-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Different substitution pattern on the aromatic rings, leading to variations in chemical behavior.
Uniqueness
The presence of both methoxy and methyl groups on the aromatic rings of 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole imparts unique electronic and steric properties. These substitutions can enhance its reactivity and selectivity in various chemical reactions, making it a versatile compound for research and industrial applications.
属性
分子式 |
C18H18N2O3 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O3/c1-11-5-6-14(9-12(11)2)18-19-17(20-23-18)13-7-8-15(21-3)16(10-13)22-4/h5-10H,1-4H3 |
InChI 键 |
LJACVCCVFRQQDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-dimethyl-14-octyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11602204.png)
![8-ethyl-13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11602212.png)
![(5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602221.png)
![(7Z)-3-(3-bromophenyl)-7-(3-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11602224.png)

![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11602238.png)
![4-Amino-2-(3,4-dichlorophenyl)chromeno[4,3-d]pyrimidin-5-one](/img/structure/B11602244.png)

![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602253.png)
![methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602261.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11602268.png)
![(2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)-2-phenylethanamide]](/img/structure/B11602280.png)
![Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B11602287.png)
![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11602289.png)
